(1R)-1-Cyano-3-phenylpropyl diethyl phosphate
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Overview
Description
(1R)-1-Cyano-3-phenylpropyl diethyl phosphate is an organic compound characterized by the presence of a cyano group, a phenyl group, and a diethyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Cyano-3-phenylpropyl diethyl phosphate typically involves the reaction of 3-phenylpropylamine with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Cyano-3-phenylpropyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
(1R)-1-Cyano-3-phenylpropyl diethyl phosphate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-Cyano-3-phenylpropyl diethyl phosphate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The diethyl phosphate group can also participate in phosphorylation reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-Cyano-3-phenylpropyl methyl phosphate
- (1R)-1-Cyano-3-phenylpropyl ethyl phosphate
- (1R)-1-Cyano-3-phenylpropyl butyl phosphate
Uniqueness
(1R)-1-Cyano-3-phenylpropyl diethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
604808-52-8 |
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Molecular Formula |
C14H20NO4P |
Molecular Weight |
297.29 g/mol |
IUPAC Name |
[(1R)-1-cyano-3-phenylpropyl] diethyl phosphate |
InChI |
InChI=1S/C14H20NO4P/c1-3-17-20(16,18-4-2)19-14(12-15)11-10-13-8-6-5-7-9-13/h5-9,14H,3-4,10-11H2,1-2H3/t14-/m1/s1 |
InChI Key |
VYQVYRMYCQPSJN-CQSZACIVSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O[C@H](CCC1=CC=CC=C1)C#N |
Canonical SMILES |
CCOP(=O)(OCC)OC(CCC1=CC=CC=C1)C#N |
Origin of Product |
United States |
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